molecular formula C7H11F2NO4S B2935625 1-Difluoromethanesulfonylpiperidine-3-carboxylic acid CAS No. 1038291-18-7

1-Difluoromethanesulfonylpiperidine-3-carboxylic acid

Cat. No.: B2935625
CAS No.: 1038291-18-7
M. Wt: 243.22
InChI Key: YUNDZAWVKIABBW-UHFFFAOYSA-N
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Description

1-Difluoromethanesulfonylpiperidine-3-carboxylic acid (CAS: 1038291-18-7) is a fluorinated piperidine derivative with the molecular formula C₇H₁₁F₂NO₄S and a molecular weight of 243.23 g/mol . Structurally, it features a piperidine ring substituted at position 1 with a difluoromethanesulfonyl group (–SO₂CF₂H) and at position 3 with a carboxylic acid (–COOH) (Figure 1). This compound is marketed as a high-value fluorinated building block for pharmaceutical and agrochemical research, with applications in drug discovery due to its unique electronic and steric profile .

Properties

IUPAC Name

1-(difluoromethylsulfonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO4S/c8-7(9)15(13,14)10-3-1-2-5(4-10)6(11)12/h5,7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNDZAWVKIABBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Difluoromethanesulfonylpiperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Difluoromethanesulfonylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.

    Substitution: The difluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Difluoromethanesulfonylpiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Difluoromethanesulfonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups : The difluoromethanesulfonyl group (–SO₂CF₂H) in the target compound is more electron-withdrawing than acetyl (–COCH₃) or Boc (–Boc) groups, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0, estimated) .
  • Lipophilicity : Compared to 1-methanesulfonylpiperidine-3-carboxylic acid (LogP ~0.5), the difluoro analog exhibits higher lipophilicity (LogP ~1.2), favoring membrane permeability .
  • Metabolic stability: Fluorinated sulfonyl groups resist oxidative metabolism better than non-fluorinated analogs (e.g., 1-butylsulfonylpiperidine-3-carboxylic acid) .

Pharmaceutical Utility

  • This compound : Used in protease inhibitor design due to its ability to mimic transition-state intermediates .
  • 1-([3-(Trifluoromethyl)phenyl]sulfonyl)piperidine-4-carboxylic acid : Explored in kinase inhibitors (e.g., PI3Kδ), where the trifluoromethylphenyl group enhances target binding .

Biological Activity

1-Difluoromethanesulfonylpiperidine-3-carboxylic acid (DFMPCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DFMPCA is characterized by a piperidine ring substituted with a difluoromethanesulfonyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C8_{8}H10_{10}F2_{2}N1_{1}O4_{4}S
  • CAS Number : 1038291-18-7

The presence of the difluoromethanesulfonyl group is thought to enhance its reactivity and biological interactions.

DFMPCA exhibits several mechanisms of action that contribute to its biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that DFMPCA has significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This is hypothesized to occur through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Anticancer Properties : DFMPCA has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The compound may exert its effects by inducing apoptosis or cell cycle arrest through modulation of specific signaling pathways .

In Vitro Studies

Recent in vitro studies have demonstrated the effectiveness of DFMPCA against several cancer types. For instance:

  • Study on Breast Cancer Cells : DFMPCA was tested on MCF-7 breast cancer cells, revealing an IC50_{50} value of 15 µM, indicating potent cytotoxicity .
  • Mechanistic Insights : The compound was found to activate caspase pathways, leading to apoptosis in treated cells. Furthermore, it inhibited the expression of anti-apoptotic proteins such as Bcl-2 .

Case Studies

Several case studies highlight the therapeutic potential of DFMPCA:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that DFMPCA, when combined with standard chemotherapy, resulted in improved overall survival rates compared to chemotherapy alone. Patients exhibited a significant reduction in tumor size after treatment .
  • Case Study 2 : An investigation into the antimicrobial properties of DFMPCA revealed that it effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro, suggesting its potential as a novel antibiotic agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectIC50_{50} Value
AntimicrobialMRSAInhibition of growth20 µg/mL
AnticancerMCF-7 Breast Cancer CellsInduction of apoptosis15 µM
AnticancerA549 Lung Cancer CellsCell cycle arrest12 µM

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionActivation of caspase pathways leading to cell death
Cell Cycle ArrestInhibition of cyclin-dependent kinases
Antimicrobial ActionDisruption of bacterial cell wall synthesis

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